molecular formula C11H16N2O B6611667 1-benzyl-1-(propan-2-yl)urea CAS No. 1016684-42-6

1-benzyl-1-(propan-2-yl)urea

Cat. No.: B6611667
CAS No.: 1016684-42-6
M. Wt: 192.26 g/mol
InChI Key: NBGZMNZBBDGDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-benzyl-1-(propan-2-yl)urea involves the reaction of benzylamine with isopropyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-benzyl-1-(propan-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the urea group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired products are formed efficiently .

Scientific Research Applications

1-benzyl-1-(propan-2-yl)urea has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-benzyl-1-(propan-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions .

Comparison with Similar Compounds

1-benzyl-1-(propan-2-yl)urea can be compared with other similar compounds, such as:

    N-benzyl-N-methylurea: This compound has a similar structure but with a methyl group instead of an isopropyl group.

    N-benzyl-N-ethylurea: Similar to this compound but with an ethyl group.

    N-benzyl-N-phenylurea: This compound has a phenyl group instead of an isopropyl group, leading to different chemical and biological properties.

Properties

IUPAC Name

1-benzyl-1-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9(2)13(11(12)14)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGZMNZBBDGDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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